
((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride: is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and ability to enhance the pharmacokinetic properties of drug molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent such as tetrahydrofuran (THF) or ethanol .
Industrial Production Methods: Industrial production of ((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride may involve continuous flow synthesis techniques to ensure high yield and purity. These methods utilize packed columns with catalysts like Raney® nickel and low boiling point alcohols to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: ((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as LiAlH4 or NaBH4.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in THF or NaBH4 in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride is used as a building block in the synthesis of various complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies. Its ability to modulate biological pathways makes it a useful tool in understanding cellular mechanisms .
Medicine: The compound has potential applications in drug discovery and development. It is investigated for its pharmacological properties, including its ability to act as an agonist or antagonist at specific receptors. Its chiral nature also makes it a candidate for developing enantiomerically pure drugs .
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and polymers. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of ((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Pyrrolidine: A parent compound with a similar structure but lacking the methyl and hydroxyl groups.
Prolinol: A pyrrolidine derivative with a hydroxyl group at the 2-position.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with a carbonyl group at the 2-position .
Uniqueness: ((2R,4R)-4-Methylpyrrolidin-2-yl)methanol hydrochloride is unique due to its chiral nature and the presence of both methyl and hydroxyl groups. These structural features contribute to its distinct reactivity and biological activity compared to other pyrrolidine derivatives .
Propiedades
Fórmula molecular |
C6H14ClNO |
|---|---|
Peso molecular |
151.63 g/mol |
Nombre IUPAC |
[(2R,4R)-4-methylpyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-6(4-8)7-3-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
Clave InChI |
XQUDEODBOXKGJB-KGZKBUQUSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](NC1)CO.Cl |
SMILES canónico |
CC1CC(NC1)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


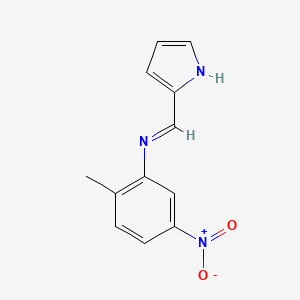
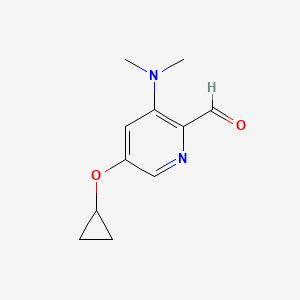
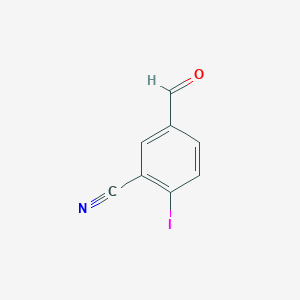
![(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B14804261.png)
![4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid](/img/structure/B14804265.png)
![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide](/img/structure/B14804269.png)
![N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14804272.png)
![2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol](/img/structure/B14804295.png)
![N'-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide](/img/structure/B14804303.png)

![2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole](/img/structure/B14804315.png)
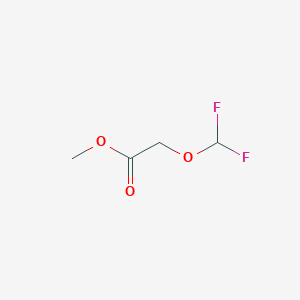
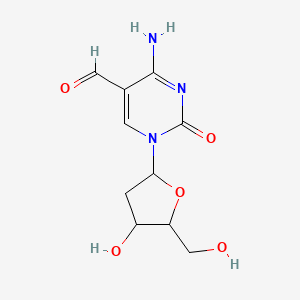
![2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14804347.png)
